Fluorocyclopropane

Beschreibung

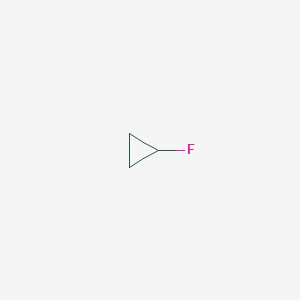

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

fluorocyclopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F/c4-3-1-2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVRRVJJYIFROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570447 | |

| Record name | Fluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1959-79-1 | |

| Record name | Fluorocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fluorocyclopropane Derivatives

Cyclopropanation Strategies

Cyclopropanation reactions, which involve the addition of a carbene or carbenoid species to a carbon-carbon double bond, are a fundamental method for synthesizing cyclopropane (B1198618) rings. masterorganicchemistry.comwikipedia.org When fluorine-containing carbenes or carbenoids are employed, this reaction provides a direct route to fluorocyclopropane derivatives. beilstein-journals.org This process typically occurs via a concerted syn addition, preserving the stereochemistry of the alkene starting material. masterorganicchemistry.comyoutube.com

Carbene and Carbenoid-Mediated Cyclopropanation

Carbene and carbenoid species are highly reactive intermediates featuring a divalent carbon atom. masterorganicchemistry.comyoutube.com In the context of this compound synthesis, these intermediates carry one or two fluorine atoms. Their addition to alkenes results in the formation of a three-membered ring. beilstein-journals.orgmasterorganicchemistry.com The reactivity and selectivity of these cyclopropanation reactions are significantly influenced by the nature of the carbene or carbenoid and the reaction conditions. beilstein-journals.org

The successful application of carbene and carbenoid-mediated cyclopropanation hinges on the efficient generation of the reactive intermediate from a suitable precursor. Various methods have been developed for generating fluorine-containing carbenes and carbenoids, each with its own advantages and limitations. beilstein-journals.org

Difluorocarbene (:CF2) is a highly reactive intermediate widely used for the synthesis of gem-difluorocyclopropanes. researchgate.netbeilstein-journals.org It is an electrophilic species, reacting more readily with electron-rich alkenes. beilstein-journals.orgcas.cn The generation of difluorocarbene can be achieved through several methods, often involving the decomposition or elimination from readily available precursors.

One classic method involves the thermolysis of sodium chlorodifluoroacetate (CClF2CO2Na), which decomposes upon heating to generate difluorocarbene, carbon dioxide, and a chloride ion. acs.orgnii.ac.jp This method, while easy to perform, generally provides modest yields. acs.org

Another common approach is the dehydrohalogenation of halodifluoromethanes, such as chlorodifluoromethane (B1668795) (CHClF2) or bromodifluoromethane (B75531) (CHBrF2), using strong bases like metal alkoxides or alkyllithiums. beilstein-journals.orgacs.org However, these methods can lead to low yields of difluorocyclopropanes due to competing reactions of the strong base with the difluorocarbene. acs.org Phase-transfer catalysis can be employed to improve these reactions, although yields may still be limited, particularly with less nucleophilic alkenes. beilstein-journals.org

Organosilicon compounds have emerged as valuable and often milder precursors for difluorocarbene. For instance, (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) can generate difluorocarbene under neutral and relatively mild conditions, catalyzed by chloride ions. thieme-connect.comrsc.org This method has been successfully applied to the synthesis of gem-difluorinated cyclopropanes and cyclopropenes through [2+1] cycloaddition reactions with alkenes and alkynes. thieme-connect.comrsc.org Trifluoro(trifluoromethyl)silane (CF3SiF3) and difluorotris(trifluoromethyl)phosphorane ((CF3)3PF2) are also known as mild sources of difluorocarbene. beilstein-journals.org Additionally, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), known as the Ruppert-Prakash reagent, can serve as a difluorocarbene source, particularly in the presence of activators like tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) or sodium iodide (NaI). cas.cnacs.org The mechanism of difluorocarbene generation from TMSCF3 can involve fluoride (B91410) transfer and alpha-elimination. cas.cnacs.org

Hexafluoropropylene oxide (HFPO) is another effective and cost-efficient reagent for difluorocyclopropanation, decomposing to difluorocarbene at elevated temperatures. beilstein-journals.org Photolytic generation of difluorocarbene can be achieved from difluorodiazirine, which readily produces difluorocarbene upon irradiation, with nitrogen gas as a leaving group. beilstein-journals.orgrsc.org Pyrolysis of difluorodiazirine is also a viable method for difluorocarbene generation. beilstein-journals.org

Recent research has explored new precursors and mechanisms for difluorocarbene generation. For example, diethyl bromodifluoromethylphosphonate has been reported as an efficient and environmentally benign precursor that undergoes P-C bond cleavage upon basic hydrolysis to generate the bromodifluoromethyl anion, which then converts to difluorocarbene. cas.cn A new solid difluorocarbene precursor, difluoromethane (B1196922) bis(sulfonium ylide), has been developed, capable of generating difluorocarbene via spin-forbidden excitation under visible light irradiation without initiators, additives, or catalysts. nankai.edu.cnacs.org

Here is a table summarizing some difluorocarbene precursors and their generation conditions:

The synthesis of monofluorocyclopropanes often involves the use of monofluorocarbene (:CHF) synthons or transfer reagents. researchgate.netresearchgate.net These reagents facilitate the delivery of a fluoromethylene group to an alkene. researchgate.net

Recent advances have focused on developing efficient monofluoromethylene transfer reagents. researchgate.net For instance, investigations into the properties and reactivity of fluoromethylsulfonium salts have led to the redesign of reagents for fluoromethylene transfer chemistry. researchgate.net The fluorocyclopropanation of nitrostyrene (B7858105) has served as a model reaction for the discovery of more streamlined fluoromethylene transfer reagents. researchgate.net Incorporating halides on one aryl ring of these reagents can increase reactivity, while specific substitution patterns on another aryl ring can balance reactivity and crystallinity. researchgate.net These new reagents have demonstrated utility in efficient fluorocyclopropanation protocols to access a range of monofluorinated cyclopropane derivatives. researchgate.net

Biocatalytic strategies using engineered myoglobin-based catalysts have also been explored for the stereoselective synthesis of monofluorinated cyclopropanes, utilizing diazoacetonitrile as a carbene donor reagent. utdallas.edu

Fluoroiodomethyllithium (LiCHIF) is a fluoroiodomethyl carbenoid species that has been utilized in the synthesis of fluorinated compounds, including potential cyclopropane precursors like α-fluoroepoxides and aziridines. researchgate.netresearchgate.netacs.orguniba.it

Fluoroiodomethyllithium can be generated by the deprotonation of commercially available fluoroiodomethane (B1339756) (CH2FI) using a lithium amide base. researchgate.netacs.org This lithiated species exhibits electrophilic reactivity. researchgate.net

While primarily discussed in the context of epoxide and aziridine (B145994) synthesis through addition to carbonyl-like compounds, the electrophilic nature of fluoroiodomethyllithium has also been exploited for the cyclopropanation of allylic alcohols, yielding monofluorinated cyclopropanes with varying yields and diastereoselectivity. researchgate.net The reaction mechanism involves the nucleophilic addition of the lithium carbenoid to the electrophile. uniba.itunime.it

Halofluorocarbenes, such as chlorofluorocarbene (:CFCl) and bromofluorocarbene (:CFBr), are valuable intermediates for the synthesis of gem-halofluorocyclopropanes. These species can be generated from suitable precursors and undergo [2+1] cycloaddition with alkenes. researchgate.netcas.cn

Organosilicon compounds, specifically TMSCFX2 (where X = Cl or Br), have been investigated as alternative precursors for the generation of fluorohalocarbenes. researchgate.netcas.cnrsc.org The mechanism typically involves the attack of a nucleophile (such as a Lewis base initiator like TBAB in non-aqueous media or NaOH in aqueous media) on the silicon atom of TMSCFX2, leading to the formation of a halofluoromethanide anion (CFX2-). rsc.org This anion then undergoes alpha-elimination of a halide anion to generate the halofluorocarbene (:CFX) upon heating. rsc.org

For example, the chlorofluoro cyclopropanation of alkenes using TMSCFCl2 can be achieved under catalytic amounts of nBu4NBr at elevated temperatures, providing corresponding products in good to excellent yields with various aryl-substituted alkenes. researchgate.netcas.cn Similarly, TMSCFBr2 can serve as a bromofluorocarbene source. researchgate.netrsc.org

The intrinsic reactivity of chlorofluorocarbene and bromofluorocarbene towards alkenes is reported to be higher than that of difluorocarbene, allowing for [2+1] cyclopropanations to be achieved even in aqueous solutions with TMSCFCl2 and TMSCFBr2, whereas the reaction with difluorocarbene from TMSCF2Br is less efficient in aqueous NaOH due to competing reactions. rsc.org

Here is a table illustrating the reactivity of different halofluorocarbene reagents generated from organosilicon precursors with 1,1-diphenylethylene:

| Reagent | Conditions | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|

| TMSCF2Br | Conditions A | 100 | 98 | cas.cn |

| TMSCF2Br | Conditions B | 0 | 0 | cas.cn |

| TMSCFCl2 | Conditions A | - | - | cas.cn |

| TMSCFCl2 | Conditions B | - | - | cas.cn |

| TMSCFBr2 | Conditions A | - | - | rsc.org |

| TMSCFBr2 | Conditions B | - | - | rsc.org |

Note: Conditions A and B refer to specific reaction conditions detailed in the source, which are not fully described in the snippet but indicate different reaction environments (e.g., non-aqueous vs. aqueous). The "-" indicates data not available in the provided snippet for direct comparison in this format.

The mechanism for the cyclopropanation with halofluorocarbenes from TMSCFX2 involves the generated carbene reacting with the alkene via a [2+1] cycloaddition. rsc.org

Reaction with Unsaturated Substrates

A prominent strategy for synthesizing fluorocyclopropanes involves the reaction of unsaturated substrates, primarily alkenes and fluoroalkenes, with carbene or carbenoid species containing fluorine.

Cyclopropanation of Alkenes and Fluoroalkenes

The cyclopropanation of alkenes using fluorine-containing carbenes or carbenoids is a widely employed method for preparing fluorocyclopropanes beilstein-journals.orgbenchchem.com. This approach typically involves the in situ generation of a fluorinated carbene, which then reacts with the carbon-carbon double bond of the alkene, resulting in the formation of a three-membered ring. One common method involves the reaction of halodifluoromethanes with alkenes under basic conditions, where the elimination of hydrogen halide generates difluorocarbene beilstein-journals.org. However, this method can suffer from low yields, particularly due to the facile addition of strong bases to the difluorocarbene intermediate beilstein-journals.org. Using a low concentration of the base can help minimize the destruction of the difluorocarbene beilstein-journals.org.

Another source of difluorocarbene is the thermal decomposition of hexafluoropropylene oxide (HFPO) at temperatures above 170 °C, which can be used for the difluorocyclopropanation of simple alkyl- and aryl-substituted alkenes beilstein-journals.org. Difluorodiazirine is also a reagent that readily produces difluorocarbene upon photolysis or heating above 165 °C, yielding difluorocyclopropanes in good yields beilstein-journals.org. Additionally, bis(trifluoromethyl)cadmium and tris(trifluoromethyl)bismuth have been reported as sources of difluorocarbene for cyclopropanation reactions beilstein-journals.org.

The cyclopropanation of fluoroalkenes with carbenes or diazo compounds also serves as a route to fluorocyclopropanes researchgate.netscholaris.caacs.orgresearchgate.net. Rhodium-catalyzed addition of diazo compounds to fluorinated alkenes has been developed as a general method for synthesizing highly functionalized fluorocyclopropanes acs.orgresearchgate.net.

Regioselectivity and Scope with Electron-Rich and Electron-Deficient Alkenes

The electrophilic nature of fluorine-containing carbenes and carbenoids, a consequence of the high electronegativity of fluorine, influences their reactivity with alkenes beilstein-journals.org. Carbene-based methods generally provide the highest yields when employing alkenes with electron-donating substituents beilstein-journals.org. Cyclopropanation of electron-deficient alkenes bearing substituents with a significant -M effect (e.g., CO2R, COR, CN, SO2R) using carbene methods has historically been challenging, with limited successful examples beilstein-journals.org.

However, alternative strategies and specific reaction conditions have been developed to address the cyclopropanation of electron-deficient alkenes. For instance, photochemical [2+1] cycloaddition of aryl fluorocarbenes generated from aryl fluorodiazirines has been shown to be compatible with both electron-rich and electron-deficient alkenes benchchem.com. Rhodium-catalyzed cyclopropanation has also been successfully applied to electron-deficient alkenes researchgate.net.

Cyclopropanation of Substituted Allylic Alcohols

The cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids has emerged as a powerful method for accessing chiral fluorocyclopropanes with high enantioselectivity researchgate.netscholaris.cacharettelab.cadntb.gov.uaresearchgate.netscholaris.caacs.org. This enantioselective transformation is often achieved through the use of chiral ligands, such as dioxaborolane ligands, in conjunction with zinc reagents researchgate.netcharettelab.caresearchgate.netscholaris.ca.

Studies have shown that both (Z)- and (E)-fluoroalkenes can be successfully converted into the corresponding fluorocyclopropanes using this method, although the position of the fluorine atom on the alkene can influence the reaction's reactivity scholaris.ca. Electron-donating and electron-withdrawing groups on the aromatic ring of aryl-substituted fluoroallylic alcohols are generally well-tolerated, with excellent yields often observed scholaris.ca. For example, (Z)-2-fluoroallylic alcohol derivatives with electron-donating groups like methoxy, methyl, and naphthyl substituents afforded fluorocyclopropanes in excellent yields (>90%) and enantioselectivities (95% es) scholaris.ca. Halogen-substituted and trifluoromethyl-substituted aryl derivatives showed weaker reactivity but maintained excellent enantioselectivity scholaris.ca. Alkyl-substituted fluoroallylic alcohols also underwent cyclopropanation in good yield and enantioselectivity scholaris.ca. The reaction has been demonstrated on a larger scale with high yield and enantioselectivity, highlighting its synthetic utility scholaris.ca.

| Substrate (Partial Description) | Yield (%) | Enantioselectivity (% es) | Citation |

|---|---|---|---|

| (Z)-2-fluoroallylic alcohol | 90 | 95 | scholaris.ca |

| (Z)-2-fluoroallylic alcohol (methoxy-substituted aryl) | >90 | 95 | scholaris.ca |

| (Z)-2-fluoroallylic alcohol (methyl-substituted aryl) | >90 | 95 | scholaris.ca |

| (Z)-2-fluoroallylic alcohol (naphthyl-substituted aryl) | >90 | 95 | scholaris.ca |

| (E)-2-fluoroallylic alcohol (electron-rich aryl) | 91 | >90 | scholaris.ca |

| (E)-2-fluoroallylic alcohol (electron-deficient aryl) | 62 | >90 | scholaris.ca |

| Tetrasubstituted (E)-fluoroalkene | 90 | >90 | scholaris.ca |

Reactions with α-Fluoroacrylates

α-Fluoroacrylates serve as valuable substrates for the catalytic asymmetric synthesis of functionalized fluorocyclopropanes researchgate.netcharettelab.caacs.org. Rhodium-catalyzed reactions of α-fluoroacrylates with diazo compounds have been successfully employed to construct this compound rings with high yields, excellent diastereoselectivities (dr), and excellent enantioselectivities (ee) researchgate.netcharettelab.caacs.org. This method allows for the difficult reaction of an in situ-generated electrophilic rhodium-carbene with the electron-poor α-fluoroacrylate researchgate.netcharettelab.caacs.org. Density Functional Theory (DFT) calculations have been utilized to understand the mechanism and the particular reactivity of donor-acceptor diazo compounds with electron-deficient α-fluoroacrylates in these transformations researchgate.netcharettelab.caacs.org.

Functional Group Transformations on Existing Cyclopropane Frameworks

This approach involves introducing a fluorine atom or modifying other functional groups on a cyclopropane ring to yield the desired fluorinated product.

Nucleophilic fluorination can be employed to introduce fluorine onto a cyclopropane ring. While the direct nucleophilic fluorination of simple cyclopropanes is generally challenging, this strategy can be applied to activated cyclopropane systems or as part of a ring-opening/rearrangement sequence. For instance, nucleophilic ring opening of donor-acceptor cyclopropanes catalyzed by a Brønsted acid in fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) has been reported, which can involve various nucleophiles, including those that could potentially lead to fluorinated products through subsequent steps or with fluoride as the nucleophile. acs.orgnih.govscispace.com

Reductive debromination is a method that can be used to synthesize fluorocyclopropanes, particularly from gem-dibromocyclopropane precursors. An early example involved the synthesis of 1,1-difluoro-2,3-dimethylcyclopropane through a reductive debromination reaction using zinc metal. beilstein-journals.orgbeilstein-journals.org This method is suitable for preparing difluorocyclopropanes and involves the reduction of dibrominated intermediates. beilstein-journals.org Another application of reductive dehalogenation is in the production of 2-fluorocyclopropane-1-carboxylic acid ester from a compound with a halogen (chlorine, bromine, or iodine) at the 1-position, using a reducing agent in the presence of a phase transfer catalyst. patsnap.com Sodium borohydride (B1222165) in dimethyl sulfoxide (B87167) has been used for the dechlorination of 1-chloro-2-fluorocyclopropane-1-carboxylic acid ester. patsnap.com

Electrochemical fluorination offers a method for introducing fluorine atoms into organic molecules, including cyclopropane derivatives. This technique can be applied to cyclopropane systems bearing specific functional groups, such as arylthio groups. Anodic fluorination of phenylthiocyclopropanes has been shown to result in fluorinated products, although ring opening can also occur. researchgate.netresearchgate.netacs.org This represents a successful application of electrochemical methods for the fluorination of a cyclopropane ring. researchgate.net Electrochemical C-C bond cleavage of arylcyclopropanes can also lead to 1,3-difluorination products when employing a nucleophilic fluorine source like Et₃N·3HF. scispace.com

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis plays a significant role in the construction of cyclopropane rings and the synthesis of this compound derivatives, often enabling asymmetric transformations. univasf.edu.bre-bookshelf.de

Rhodium catalysis is effective for the asymmetric synthesis of this compound derivatives, particularly through cyclopropanation reactions involving carbenoid intermediates. researchgate.netacs.orgunivasf.edu.bracs.org Rhodium-catalyzed asymmetric enyne cycloisomerization has been described as a method to construct chiral difluoromethylated cyclopropane derivatives. researchgate.netthieme-connect.de This intramolecular approach involves the cycloisomerization of difluoromethyl-substituted enynes in the presence of chiral rhodium catalysts, yielding bicyclic products with high enantioselectivity. thieme-connect.de

Detailed research findings on Rhodium-catalyzed asymmetric enyne cycloisomerization:

| Catalyst | Substrate Type | Yield (%) | Enantioselectivity (ee %) | Reference |

| Rh₂(II) catalyst | Difluoromethylated enynes | Up to 99 | Up to 99 | researchgate.net |

| Rh₂(esp)₂ | Trifluoromethyl- and pentafluorosulfanyl-substituted allylic cyanodiazoacetates | Good to excellent | Moderate to good dr (75:25 to >99:1) | thieme-connect.de |

| Rh₂((S)-TCPTTL)₄ or Rh₂((S)-BTPCP)₄ | Fluoro-, difluoromethyl-, and trifluoromethyl-substituted alkenes with acceptor-acceptor and donor-acceptor diazo reagents | - | Highest enantioselectivities | acs.org |

| Rh₂((S)-MEPY)₄ | Intramolecular cyclopropanation substrate | 53 | 62 | nih.gov |

| Rh₂((S)-BPTCP)₄ | Intramolecular cyclopropanation substrate | 92 | 70 | acs.org |

Nickel catalysis has emerged as a powerful tool for various coupling reactions, including those leading to the formation of this compound rings. A conceptually new synthesis of fluorinated cyclopropanes involves a nickel-catalyzed intramolecular cross-electrophile coupling (XEC) reaction. thieme.dethieme-connect.com This method couples photocatalytic olefin difluoromethylation with an intramolecular XEC reaction between a difluoromethyl moiety and a benzylic ether. thieme.dethieme-connect.com This approach provides a strategy for synthesizing the fluorinated cyclopropane motif. thieme.de Nickel-catalyzed intramolecular cross-electrophile coupling can also be applied to challenging substrates, affording strained fluorocyclopropanes. acs.orgnih.gov Furthermore, a nickel-catalyzed XEC reaction between alkyl mesylates and allylic gem-difluorides has been reported for the synthesis of enantioenriched vinyl fluoride-substituted cyclopropanes. acs.org

Stille Cross-Coupling for Direct 1-Fluorocyclopropyl Group Introduction

The Stille cross-coupling reaction is a versatile palladium-catalyzed process for forming carbon-carbon bonds between an organostannane and an organic electrophile, typically a halide or pseudohalide. wikipedia.orgorganic-chemistry.orgchem-station.com This methodology has been explored for the direct introduction of the 1-fluorocyclopropyl group, offering a route to access 1-aryl-1-fluorocyclopropanes. thieme-connect.comresearchgate.net

A key aspect of this approach is the utilization of a (1-fluorocyclopropyl)metalloid reagent, specifically a (1-fluorocyclopropyl)tin reagent. researchgate.net These reagents, when coupled with aryl or alkenyl (pseudo)halides under palladium catalysis, can furnish the desired 1-fluorocyclopropane derivatives. The reaction is generally amenable to a range of functional groups on the aryl or alkenyl coupling partner, often providing the products in good yields. thieme-connect.com

Research has demonstrated the feasibility of this Stille cross-coupling for the synthesis of 1-fluoro-1-arylcyclopropanes. thieme-connect.com The reaction typically involves a palladium catalyst, such as Pd₂(dba)₃, and a ligand, such as JackiePhos. thieme-connect.com Additives like copper(I) chloride (CuCl) and potassium fluoride (KF) have been shown to be beneficial, with CuCl potentially assisting in transmetalation and KF potentially helping to remove tin byproducts. chem-station.comthieme-connect.com The reaction can be conducted in solvents like tetrahydrofuran (B95107) (THF) at elevated temperatures. thieme-connect.com

Detailed studies have shown that this Stille coupling approach can be scaled up and, in some cases, conducted in a stereospecific manner, providing access to enantioenriched products when a chiral (1-fluorocyclopropyl)tin reagent is employed. thieme-connect.comresearchgate.netresearchgate.net The resulting 1-fluoro-1-arylcyclopropanes can serve as intermediates for further derivatization into pharmaceutically relevant scaffolds. thieme-connect.com

An example of the reaction conditions and results for the Stille cross-coupling for the synthesis of 1-fluoro-1-arylcyclopropanes is presented in the table below, based on reported findings. thieme-connect.com

| Aryl or Alkenyl (Pseudo)halide | (1-Fluorocyclopropyl)tin Reagent | Palladium Catalyst | Ligand | Additives | Solvent | Temperature (°C) | Yield (%) |

| Aryl/Alkenyl X (1.2 equiv) | Bu₃Sn-cyclopropyl-F | Pd₂(dba)₃ (5 mol%) | JackiePhos (20 mol%) | CuCl (2.0 equiv), KF (2.4 equiv) | THF | 60 | Up to 98 |

| Aryl Bromides | (1-fluorocyclopropyl)tin reagent | Pd(PPh₃)₄ | - | LiCl | THF | - | - |

Note: The specific aryl/alkenyl halides and corresponding yields vary depending on the substrate. The table provides representative conditions and a range of reported yields. thieme-connect.comresearchgate.net

This method represents a strategy for the direct introduction of the 1-fluorocyclopropyl group, offering an alternative to other synthetic routes and potentially providing a way to avoid the use of certain per- and polyfluoroalkyl substances (PFASs) in specific synthetic contexts. thieme-connect.comresearchgate.net

Biocatalytic Strategies for this compound Synthesis

Biocatalysis has emerged as a promising and powerful approach for the synthesis of fluorinated cyclopropanes, offering advantages in terms of stereoselectivity and the ability to overcome limitations associated with traditional metal-mediated carbene transfer reactions. utdallas.edudigitellinc.comresearchgate.netdntb.gov.ua Engineered enzymes, particularly heme-containing proteins like myoglobin (B1173299), have shown significant potential in catalyzing the cyclopropanation of fluorinated olefins. utdallas.edudigitellinc.comresearchgate.netdntb.gov.uaresearchgate.netnih.gov

This biocatalytic strategy typically involves the reaction of a fluorinated olefin with a carbene donor reagent in the presence of an engineered hemoprotein catalyst. utdallas.eduresearchgate.netnih.gov Diazo compounds, such as diazoacetonitrile (DAN), are commonly employed as carbene sources. utdallas.edudntb.gov.uaresearchgate.net

Engineered myoglobin-based catalysts have been successfully utilized for the stereoselective synthesis of both mono-fluorinated and gem-difluoro cyclopropanes. utdallas.edudigitellinc.comresearchgate.netdntb.gov.uaresearchgate.netnih.gov These biocatalysts can facilitate the cyclopropanation of a broad range of fluorinated alkenes with high levels of diastereo- and enantiocontrol. utdallas.edudigitellinc.comresearchgate.netdntb.gov.uaresearchgate.netnih.gov For instance, engineered myoglobin variants have enabled the cyclopropanation of gem-difluoro olefins with diazoacetonitrile, achieving excellent diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.). utdallas.eduresearchgate.netnih.gov Reported stereoselectivities can be as high as 99:1 d.r. and 99% e.e., or even up to 200:1 d.r. and 99% e.e. with certain systems. utdallas.edudigitellinc.comresearchgate.netnih.gov This level of control is often challenging to achieve with traditional chemocatalytic methods for these substrates. utdallas.eduresearchgate.netnih.gov

The biocatalytic approach has demonstrated broad substrate scope, accommodating various fluorinated olefins, including gem-difluoro alkenes, α-fluorostyrenes, and α-difluoromethyl alkenes. utdallas.eduresearchgate.net The use of different diazo compounds as carbene donors is also possible. digitellinc.com

Research findings highlight the efficiency of engineered myoglobin variants in these cyclopropanation reactions. For example, specific myoglobin variants like Mb-(H64V,V68G,L69V) have shown improved activity, with yields further enhanced through optimization of catalyst loading and reagent addition. utdallas.edu The synthetic utility of this biocatalytic strategy has been demonstrated through gram-scale synthesis of key gem-difluorinated cyclopropane intermediates relevant to the preparation of fluorinated bioactive molecules. utdallas.edudntb.gov.uaresearchgate.net

The stereoselectivity offered by these biocatalysts can be complementary to other synthetic methods, and engineered variants can provide access to specific enantiomers. researchgate.netresearchgate.net This biocatalytic methodology represents a significant advancement in the stereoselective synthesis of fluorinated cyclopropanes, providing access to valuable chiral building blocks. utdallas.edudigitellinc.comresearchgate.netdntb.gov.uaresearchgate.netnih.gov

An example of the conditions and outcomes for a biocatalytic cyclopropanation of a gem-difluoro alkene using an engineered myoglobin catalyst is presented below. researchgate.net

| Substrate | Carbene Donor | Biocatalyst | Conditions | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |

| gem-difluoro alkene | Diazoacetonitrile | Engineered Myoglobin (e.g., Mb-(H64V,V68G,L69V) expressing E. coli) | 5 mM olefin, 20 mM diazoacetonitrile, OD₆₀₀ = 40, 50 mM sodium borate (B1201080) buffer pH 9.0, RT, 16 h, anaerobic | Up to 99:1 or 200:1 | Up to 99% | Up to >99 |

Note: Specific yields and stereoselectivities can vary depending on the substrate and catalyst variant. utdallas.edudigitellinc.comresearchgate.netresearchgate.netnih.gov

This biocatalytic approach provides a powerful tool for the synthesis of fluorinated cyclopropanes with high stereochemical control, addressing limitations of traditional chemical methods and providing access to valuable chiral intermediates for various applications.

Reactivity and Mechanistic Studies of Fluorocyclopropane Systems

Ring-Opening Reactions of Fluorocyclopropanes

The strained three-membered ring of cyclopropane (B1198618) is susceptible to cleavage under various conditions. The presence of fluorine can either facilitate or modulate these ring-opening processes, leading to a diverse array of functionalized products.

Thermal Rearrangements and Isomerizations

Thermal activation of fluorocyclopropanes can induce rearrangements and isomerizations, often proceeding through biradical intermediates or transition states. acs.org For instance, the thermal behavior of perfluoromethylcyclopropane has been a subject of study. acs.org These reactions can lead to the formation of various isomeric structures, with the regioselectivity of bond cleavage being a key aspect of these transformations. The stability of the resulting radical species plays a crucial role in determining the product distribution.

Reactivity with External Reagents and Ring Cleavage

Fluorocyclopropanes react with a variety of external reagents, leading to ring cleavage and the formation of 1,3-difunctionalized products. A notable example is the reaction of fluorocyclopropanes with halogens, which provides a general and useful route to 1,3-dihalofluoropropane derivatives. acs.org The reaction of hexafluorocyclopropane (B1595044) with bromine at elevated temperatures yields 1,3-dibromohexafluoropropane. acs.org Similarly, reactions with iodine monobromide can produce a mixture of 1-bromo-3-iodo-, 1,3-dibromo-, and 1,3-diiodoperfluoropropane. acs.org

The ring-opening of cyclopropane derivatives can also be initiated by radical species. For example, fluoroalkyl radicals can mediate the ring-opening of methylenecyclopropanes to synthesize fluorinated homoallylic compounds. beilstein-journals.orgnih.gov In these reactions, the radical adds to the double bond, followed by the cleavage of the cyclopropane ring to generate a more stable radical intermediate. nih.gov

Furthermore, electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal C2-C3 bond. nih.gov This regioselectivity is attributed to the weakening of the distal bond by the electron-withdrawing ammonium (B1175870) group and charge-repulsive effects in the transition state. nih.gov Cyclopropanes bearing electron-accepting groups, known as electrophilic cyclopropanes (ECPs), undergo polar, ring-opening reactions with nucleophiles. nih.govresearchgate.net The presence of a donor substituent at the C2 position can further enhance reactivity towards nucleophiles. nih.govresearchgate.net

Cycloaddition Reactions

Fluorocyclopropanes, particularly those with donor-acceptor substitution patterns, are valuable partners in cycloaddition reactions, providing access to complex cyclic and heterocyclic scaffolds.

(3+2)-Cycloadditions of Donor-Acceptor Fluorocyclopropanes

A significant advancement in the field is the use of gem-dithis compound diesters as a novel class of donor-acceptor cyclopropanes (DACs). nih.govresearchgate.netsemanticscholar.orgrsc.org In these systems, the gem-difluoro group unconventionally acts as a donor. These DACs readily participate in (3+2)-cycloaddition reactions with various aldehydes and ketones, catalyzed by Lewis acids such as aluminum trichloride (B1173362) (AlCl₃). nih.govsemanticscholar.org This methodology allows for the efficient synthesis of densely functionalized gem-difluorotetrahydrofuran skeletons. nih.govresearchgate.netsemanticscholar.orgrsc.org Computational studies have revealed that the reaction proceeds via an SN2-type attack of the carbonyl oxygen on the cyclopropane, leading to the cleavage of the C-C bond between the difluorinated carbon and the diester-substituted carbon. nih.govsemanticscholar.orgrsc.org

The scope of these (3+2)-cycloaddition reactions has been explored with a variety of aromatic aldehydes, demonstrating good yields and functional group tolerance. nih.gov

Table 1: Lewis Acid Optimization for the (3+2)-Cycloaddition of gem-Dithis compound Diester with an Aldehyde

| Entry | Lewis Acid (20 mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | AlCl₃ | DCM | rt | 65 |

| 2 | Zn(OTf)₂ | DCM | rt | <10 |

| 3 | Yb(OTf)₃ | DCM | rt | <10 |

| 4 | Sc(OTf)₃ | DCM | rt | 45 |

| 5 | In(OTf)₃ | DCM | rt | 63 |

| 6 | Hf(OTf)₄ | DCM | rt | 52 |

Data sourced from a study on donor-acceptor cyclopropanes. nih.gov

gem-Difluorocyclopropenes have also been utilized in dipolar (3+2)-cycloaddition reactions with azomethine ylides to produce novel fluorine-containing 3-azabicyclo[3.1.0]hexanes. nih.govresearchgate.net These reactions highlight the versatility of fluorinated cyclopropanes in constructing pharmaceutically relevant scaffolds. nih.gov

Electronic and Steric Effects of Fluorine on Cyclopropane Reactivity

The high electronegativity and unique electronic properties of fluorine significantly modulate the reactivity of the cyclopropane ring.

Influence on Electrophilicity and Carbenoid Stabilization

The fluorine atom, despite its small size, exerts a significant electronic influence on the properties and reactivity of the cyclopropane ring. nih.gov Its strong electron-withdrawing inductive effect increases the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack. nih.gov This effect is crucial in the reactivity of electrophilic cyclopropanes. nih.govresearchgate.net

In the context of carbenes and carbenoids, which are often used to synthesize cyclopropanes, fluorine's high electronegativity renders fluorine-containing carbenes electrophilic. beilstein-journals.org However, fluorine can also stabilize a carbene center through π-donation from its lone pairs into the vacant p-orbital of the carbene carbon. rsc.org This dual electronic nature influences the reactivity of fluorinated carbenes in cyclopropanation reactions. For instance, difluorocarbene (:CF₂) is a moderately reactive electrophilic species due to this balance of inductive withdrawal and mesomeric donation. rsc.org

The presence of fluorine can also stabilize carbanionic intermediates. The moderate stability of a monofluorocarbanion can facilitate cyclization reactions to form fluorocyclopropanes. rsc.org However, the corresponding difluorinated carbanion is often unstable and readily decomposes to form difluorocarbene. rsc.org

In donor-acceptor cyclopropanes, the gem-difluoro group can act as an unconventional donor, activating the cyclopropane for cycloaddition reactions. nih.govresearchgate.netsemanticscholar.org This donor ability is attributed to the p-electron donating properties of fluorine. semanticscholar.org

Impact on C-C Bond Strength and Transformations

The introduction of fluorine atoms onto a cyclopropane ring significantly alters the structural and electronic properties of the carbocyclic system, leading to notable effects on the carbon-carbon (C-C) bond strengths and subsequent chemical transformations. The high electronegativity of fluorine induces a strong polarization of the adjacent C-F bond, which in turn influences the lengths and strengths of the C-C bonds within the three-membered ring.

Computational and experimental studies have demonstrated that gem-difluorination at one carbon of the cyclopropane ring leads to a distinct pattern of bond length alteration. The C-C bonds vicinal (adjacent) to the CF₂ group are shortened, while the distal C-C bond (opposite to the CF₂ group) is elongated. For instance, in 1,1-dithis compound, the vicinal C1-C2 and C1-C3 bonds are observed to be shorter, while the distal C2-C3 bond is longer compared to the C-C bonds in the parent cyclopropane. nih.gov This structural perturbation is a direct consequence of the electronic withdrawing nature of the fluorine atoms. The increased s-character in the orbitals of the C-F bonds leads to a corresponding increase in the p-character of the vicinal C-C bonds, resulting in their shortening. Conversely, the distal C-C bond is weakened and elongated.

This weakening of the distal C-C bond has profound implications for the reactivity of fluorinated cyclopropanes, particularly in ring-opening reactions. The elongated distal bond is more susceptible to cleavage. For example, electrophilic ring-opening of trans-2-phenylcyclopropylamine hydrochloride, which possesses a strong σ-withdrawing ammonium group, occurs selectively at the distal C2-C3 bond. nih.gov This reactivity is attributed to the combined effects of the inductive weakening of the distal bond and charge-charge repulsion in the transition state. nih.gov

The influence of fluorine substitution on C-C bond transformations is also evident in thermal rearrangement reactions. In the case of gem-difluoromethylenecyclopropanes, the rate of cleavage of the proximal C-C bond during thermal rearrangement is significantly affected by the fluorine substituents. beilstein-journals.org The equilibrium in these rearrangements can also be shifted, favoring the rearranged product due to the thermodynamic stabilization conferred by the fluorine atoms. beilstein-journals.org

| Compound | C-C Bond Type | Bond Length (Å) | Reference |

|---|---|---|---|

| Cyclopropane | Standard C-C | 1.510 | nih.gov |

| 1,1-Dithis compound | Vicinal (C1-C2, C1-C3) | 1.468 | nih.gov |

| Distal (C2-C3) | 1.540 | nih.gov | |

| 4,4,8,8-Tetrafluorotricyclo[5.1.0.03,5]octane | Adjacent to CF₂ | 1.452 | capes.gov.br |

| Bridging C-C | 1.552 | capes.gov.br |

Reactivity Profiles of Fluorinated Carbenes and Carbenoids

Fluorinated carbenes and carbenoids are pivotal reagents in the synthesis of fluorocyclopropanes. Their reactivity profiles are distinct from their non-fluorinated counterparts, primarily due to the electronic effects of the fluorine substituents.

Fluorinated Carbenes: Difluorocarbene (CF₂) is a key intermediate in the preparation of gem-difluorocyclopropanes. beilstein-journals.orgwikipedia.org Unlike the parent carbene (CH₂), which has a triplet ground state, difluorocarbene is a singlet carbene. wikipedia.org This is a consequence of the lone pairs on the fluorine atoms interacting with the vacant p-orbital of the carbene carbon, which stabilizes the singlet state. beilstein-journals.org Difluorocarbene is typically generated from precursors such as halodifluoromethanes under basic conditions. beilstein-journals.org Its reaction with alkenes is a stereospecific [2+1] cycloaddition, proceeding in a syn-manner to yield gem-dihalocyclopropanes. wikipedia.org

Fluorinated Carbenoids: Fluorinated carbenoids, which are metal-associated carbene species, offer a more controlled and often more efficient route to fluorocyclopropanes. These reagents are generally less reactive and more selective than free carbenes. rsc.org A variety of fluorinated carbenoids have been developed, with their reactivity being tunable by the choice of metal, ligands, and the specific fluorine-containing precursor.

Zinc carbenoids, such as those derived from the Simmons-Smith reaction, are widely used. wikipedia.org The reactivity of these carbenoids can be enhanced by the addition of Brønsted acids or by using ligands with strong electron-withdrawing groups. ethz.ch For example, the use of trifluoroacetic acetate (B1210297) as a ligand on zinc significantly increases the rate of cyclopropanation. ethz.ch

Copper-catalyzed cyclopropanation reactions using diazo compounds bearing fluorine substituents are also a powerful method for constructing fluorinated cyclopropanes. nih.gov These reactions proceed under mild conditions and can be used to synthesize cyclopropanes with trifluoromethyl and difluoromethylphosphonate groups. nih.gov The development of novel fluoroacetyl sulfonium (B1226848) reagents has provided an effective alternative to diazo compounds for fluoroacetyl carbene transfer, enabling the synthesis of valuable monofluorinated products under mild, earth-abundant metal catalysis. researchgate.net

The reactivity of fluorinated carbenoids is also influenced by their nucleophilicity. For instance, a fluorinated diazo compound was found to be substantially less nucleophilic than ethyl diazoacetate (EDA), which can explain its improved performance in cyclopropanation with challenging electrophilic olefin substrates due to a slower dimerization side reaction. acs.org

| Precursor | Carbene/Carbenoid Type | Typical Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Halodifluoromethanes (e.g., CHClF₂) | Difluorocarbene (CF₂) | Strong base (e.g., alkoxides) | Generation of free singlet carbene. | beilstein-journals.org |

| Diiodomethane (CH₂I₂) / Diethylzinc (ZnEt₂) / Trifluoroacetic acid | (F₃CCO₂)ZnCH₂I | - | Highly reactive zinc carbenoid. | ethz.ch |

| Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Fluorinated copper carbene | CuI catalyst | Access to cyclopropanes with CF₃ and CHF₂PO(OEt)₂ groups. | nih.gov |

| Fluoroacetyl sulfonium salt | Fluoroacetyl metal carbene | Earth-abundant metal catalysts | Alternative to diazo compounds for monofluorinated products. | researchgate.net |

| N-Hydroxyphthalimidoyl diazoacetate (NHPI-DA) | Ruthenium carbene | Ru-Pheox catalyst | Less nucleophilic, good for challenging olefins. | acs.org |

Transition Metal-Mediated C-F Bond Activation in Fluorinated Organometallic Chemistry

The activation of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, is a significant challenge. nih.gov Transition metal-mediated processes have emerged as a powerful strategy to achieve this transformation, enabling the synthesis of complex fluorinated molecules. nih.govmdpi.com In the context of fluorocyclopropanes, these methods are crucial for further functionalization.

Several fundamental processes are involved in the transition metal-mediated activation of C-F bonds, including oxidative addition, β-fluoride elimination, and reductive elimination. nih.govresearchgate.net

Oxidative Addition: This process involves the direct insertion of a low-valent metal center into the C-F bond. However, due to the high bond dissociation energy of the C-F bond, this pathway often requires harsh reaction conditions. nih.gov

β-Fluoride Elimination: This is a more common and often more facile pathway for C-F bond activation. nih.gov It is initiated from an organometallic intermediate where a fluorine atom is positioned on the carbon atom beta to the metal center. nih.gov The elimination of the fluorine atom leads to the formation of a new C-C double bond and a metal-fluoride species. This process is a key step in many catalytic cycles involving fluorinated substrates. nih.gov

Reductive Elimination: This is the reverse of oxidative addition and is a crucial step in many catalytic cycles for forming C-F bonds. An example is the C(sp³)–F reductive elimination from alkylgold(III) fluoride (B91410) complexes. wikipedia.org

The choice of the transition metal and the associated ligands is critical in determining the outcome and efficiency of the C-F bond activation. mdpi.com While precious metals like rhodium, palladium, and iridium have been extensively studied, there is a growing interest in using more earth-abundant metals. nih.govrsc.org Main group metals, in some cases in heterobimetallic complexes, have also shown promise in mediating C-F bond activation through cooperative effects. nih.govrsc.org

These transition metal-mediated C-F bond activation strategies have been applied to the synthesis and transformation of various fluorinated compounds, and the principles are directly applicable to this compound systems, offering pathways for their conversion into other valuable chemical entities. nih.gov

Chemical Stability and Reactivity Profile Towards Specific Reagents

The chemical stability and reactivity of fluorocyclopropanes are dictated by a combination of ring strain and the strong electron-withdrawing nature of the fluorine substituents. These factors make them susceptible to specific types of reactions, particularly ring-opening transformations.

Thermal Stability: The thermal decomposition of halogenated polyfluorocyclopropanes has been studied, revealing that the reaction pathways are highly dependent on the substitution pattern. rsc.org Some derivatives decompose exclusively through the elimination of difluorocarbene, while others undergo rearrangement to form olefins. rsc.org In some cases, both reaction pathways are observed. rsc.org The thermal isomerization of monothis compound has also been a subject of kinetic studies. wikipedia.org

Reactivity towards Nucleophiles: Cyclopropanes bearing electron-accepting groups, such as fluorine, can act as electrophiles and undergo polar ring-opening reactions with nucleophiles. nih.govnih.gov The presence of fluorine atoms enhances the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack. The regioselectivity of the ring-opening is influenced by the substitution pattern. As discussed in section 3.3.2, the weakening of the distal C-C bond in gem-difluorocyclopropanes directs nucleophilic attack to that site. nih.gov Kinetic studies of non-catalytic ring-opening reactions with strong nucleophiles like thiophenolates have provided insights into the inherent Sₙ2 reactivity of electrophilic cyclopropanes. nih.govnih.gov

Reactivity towards Electrophiles: While the electron-withdrawing nature of fluorine generally deactivates the cyclopropane ring towards electrophilic attack, reactions with strong electrophiles can still occur. youtube.comyoutube.com For example, the reaction of certain triterpene enones with elemental fluorine can lead to the formation of a fluoro-cyclopropane derivative. researchgate.net This reaction proceeds through a short-lived α-fluorocarbocation intermediate. researchgate.net

Low Reactivity in Specific Contexts: It is also noteworthy that in certain molecular frameworks, the this compound moiety can exhibit low reactivity. For example, a this compound-containing proline analogue was found to be unreactive towards certain amide bond formation conditions, which was attributed to the strain induced by the adjacent cyclopropane ring and the reduced nucleophilicity of a nearby amine group due to the presence of the fluorine atom. acs.orgnih.gov

Stereochemical Control in Fluorocyclopropane Synthesis

Enantioselective Synthesis of Chiral Fluorocyclopropanes

The creation of single-enantiomer fluorocyclopropanes is a significant challenge due to the small size of the fluorine atom, which makes stereochemical differentiation difficult. cas.cn Chemists have developed sophisticated catalytic systems that can effectively induce chirality, providing access to optically pure fluorinated cyclopropanes.

The choice of catalyst is paramount in achieving high enantioselectivity. Research has focused on several classes of catalysts, including transition metals like rhodium and zinc, as well as biocatalysts, each offering distinct advantages.

Rhodium Catalysts Dirhodium(II) complexes are powerful catalysts for cyclopropanation reactions involving diazo compounds. For the synthesis of fluorinated cyclopropanes, specific chiral rhodium catalysts have been developed that can deliver high levels of stereocontrol. For instance, the adamantylglycine-derived dirhodium complex, Rh₂(R-PTAD)₄, has been successfully used in the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with various alkenes. organic-chemistry.org This system provides trifluoromethyl-substituted cyclopropanes with excellent diastereoselectivity (>94%) and high enantioselectivity (88–98% ee). organic-chemistry.org The optimization of reaction conditions and the screening of different dirhodium catalysts, such as those developed by Hashimoto and Davies, have been crucial in achieving these high levels of selectivity for reactions involving fluoro-, difluoromethyl-, and trifluoromethyl-substituted alkenes. organic-chemistry.orgacs.org Chiral-at-metal rhodium(III) complexes have also emerged as effective catalysts for asymmetric cyclopropanation reactions involving sulfoxonium ylides, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.orgrsc.org

| Alkene | Diazo Compound | Catalyst | Yield (%) | dr | ee (%) | Reference |

| Styrene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(R-PTAD)₄ | 85 | >94:6 | 98 | organic-chemistry.org |

| 4-Methylstyrene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(R-PTAD)₄ | 82 | >94:6 | 98 | organic-chemistry.org |

| 4-Bromostyrene | 1-Phenyl-2,2,2-trifluorodiazoethane | Rh₂(R-PTAD)₄ | 75 | >94:6 | 96 | organic-chemistry.org |

Zinc-Mediated Systems Zinc carbenoids, particularly those used in the Simmons-Smith reaction, are a powerful tool for cyclopropanation. cdnsciencepub.com To render this transformation enantioselective, chiral additives are employed. The combination of bis(iodomethyl)zinc (B12336892) (CH₂I₂) with a chiral ligand forms a chiral zinc carbenoid complex that can effectively transfer the methylene (B1212753) group to an alkene in an enantioselective manner. acs.orgacs.org This approach has been successfully extended to the synthesis of chiral fluorocyclopropanes by using fluoro-substituted allylic alcohols as substrates. cdnsciencepub.comscholaris.ca The zinc reagent, guided by a chiral ligand, cyclopropanates the fluorinated alkene with high efficiency and stereocontrol. cdnsciencepub.com The presence of zinc iodide has been found to enhance both the rate and the enantioselectivity of the reaction by modifying the reagent through a Schlenk equilibrium to form a more reactive and selective species. nih.gov

Engineered Biocatalysts Biocatalysis has recently emerged as a highly effective strategy for the stereoselective synthesis of fluorocyclopropanes, often overcoming limitations seen in traditional chemocatalysis. wpmucdn.comresearchgate.net Engineered heme-containing proteins, such as myoglobin (B1173299) and globins from Bacillus subtilis, have been repurposed to catalyze carbene transfer reactions with exceptional levels of stereocontrol. wpmucdn.comnih.govnih.gov By mutating the active site of myoglobin, researchers have created biocatalysts that can mediate the cyclopropanation of a wide range of gem-difluoroalkenes using diazoacetonitrile as the carbene source, achieving up to 99:1 diastereomeric ratio (d.r.) and 99% enantiomeric excess (ee). wpmucdn.comnih.gov This enzymatic approach provides a direct and efficient route to valuable mono- and difluorinated cyclopropane (B1198618) building blocks. wpmucdn.comnih.gov Furthermore, an engineered globin was used for the preparative-scale synthesis of a key difluorocyclopropane precursor to the drug Ticagrelor, yielding the product with >99% dr and 98% ee. nih.gov

| Substrate | Carbene Source | Biocatalyst | Yield (%) | dr | ee (%) | Reference |

| 3,3-Difluoro-1-phenylprop-1-ene | Diazoacetonitrile | Engineered Myoglobin | - | 99:1 | 99 | wpmucdn.com |

| 3,4-Difluorostyrene | Ethyl diazoacetate | Engineered B. subtilis Globin | 79 | >99:1 | 98 | nih.gov |

The rational design of chiral ligands is central to the success of metal-catalyzed enantioselective cyclopropanation. A standout example is the development of chiral dioxaborolane ligands for zinc-mediated reactions. acs.orgacs.org A highly effective ligand was derived from (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide (B1670390) and butylboronic acid. acs.orgacs.org This amphoteric, bifunctional ligand features an acidic boron center and basic amide groups. acs.org This unique structure allows it to simultaneously coordinate with both the acidic zinc carbenoid reagent and the basic alkoxide of the allylic alcohol substrate. acs.org This ternary complex creates a well-defined chiral environment that directs the methylene transfer to one face of the double bond, resulting in high enantioselectivity. acs.orgacs.org This system has proven to be robust and has been successfully applied to the enantioselective cyclopropanation of both 2- and 3-fluoroallylic alcohols, demonstrating its utility in generating structurally diverse and optically active fluorocyclopropanes. cdnsciencepub.comscholaris.ca

The use of chiral allylic alcohols as substrates provides another layer of stereochemical control. In these reactions, the inherent chirality of the starting material can influence the stereochemical outcome of the cyclopropanation. The zinc-carbenoid/dioxaborolane ligand system has been shown to be highly effective for the cyclopropanation of a variety of fluoro-substituted allylic alcohols. cdnsciencepub.comscholaris.ca The reaction tolerates a range of substituents on the alcohol, including electron-donating and electron-withdrawing groups, as well as both (Z) and (E) alkene geometries. scholaris.ca For example, the cyclopropanation of (Z)-3-fluoro-1-phenylprop-2-en-1-ol proceeds in high yield and enantioselectivity. scholaris.ca Even more sterically demanding tetrasubstituted fluoroalkenes can undergo cyclopropanation successfully, affording the corresponding fluorocyclopropyl methanols with excellent yield and enantioselectivity. scholaris.ca

| Substrate (Fluoro-Allylic Alcohol) | Yield (%) | es (%) | Reference |

| (Z)-3-Fluoro-1-phenylprop-2-en-1-ol | 94 | 96 | scholaris.ca |

| (Z)-1-(4-Methoxyphenyl)-3-fluoroprop-2-en-1-ol | >99 | 95 | scholaris.ca |

| (Z)-1-(4-Bromophenyl)-3-fluoroprop-2-en-1-ol | 77 | >94 | scholaris.ca |

| (Z)-3-Fluoro-1-(naphthalen-2-yl)prop-2-en-1-ol | 91 | 95 | scholaris.ca |

| (E)-2-Fluoro-1-phenylprop-2-en-1-ol | 58 | 89 | scholaris.ca |

Diastereoselective Synthesis of this compound Isomers

When cyclopropanation creates more than one new stereocenter, or when a new stereocenter is formed relative to an existing one, diastereomers are possible. Controlling the diastereomeric ratio is as critical as controlling enantioselectivity.

The diastereoselectivity of cyclopropanation is often dictated by the mechanism of the carbene or carbenoid addition. For many systems, including those involving singlet carbenes and Simmons-Smith-type reagents, the reaction is concerted and stereospecific. libretexts.orgmasterorganicchemistry.com This means that the geometry of the starting alkene is retained in the product; a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will give the trans-product. masterorganicchemistry.com

Beyond the inherent stereospecificity, the choice of catalyst and ligands can exert significant control over the diastereomeric outcome, particularly in reactions with more complex substrates. In rhodium-catalyzed reactions, the use of sterically demanding ligands on the catalyst can create a chiral pocket that favors the formation of one diastereomer over another. nih.gov For example, using dirhodium tetra(triphenylacetate) (Rh₂TPA₄) as a catalyst for the cyclopropanation of alkenes with α-alkyl-α-diazoesters was shown to impart high diastereoselectivity, which was attributed to the significant steric bulk of the triphenylacetate ligands. nih.gov Similarly, biocatalytic methods using engineered enzymes can provide exceptionally high diastereoselectivity, often exceeding a 99:1 ratio, by precisely orienting the substrates within the enzyme's active site. wpmucdn.comnih.gov

Recent studies have uncovered subtle electronic effects that can be exploited to control diastereoselectivity. One such phenomenon is the "trans-fluorine effect," which was investigated during the synthesis of fluorocyclopropyl analogs of the drug cabozantinib. nih.govacs.org This research provided a method for accessing both cis and trans diastereomers of a this compound by leveraging the influence of a fluorine atom on the reactivity of a substituent positioned trans to it on the cyclopropane ring. nih.govacs.org

The study focused on the diastereoselective hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate. nih.gov It was observed that the ester group positioned trans to the fluorine atom was hydrolyzed at a different rate than the cis ester group, enabling the selective synthesis of either diastereomeric mono-acid. nih.govacs.org Spectroscopic evidence, including a significant downfield shift in the NMR signal for an amide N-H bond located trans to the fluorine, suggests that the electronegative fluorine atom decreases the electron density of the trans-carbonyl group through a conformational or electronic effect. nih.govacs.org This finding demonstrates that the stereochemical position of a single fluorine atom can have a profound impact on the reactivity and properties of functional groups elsewhere on the cyclopropane ring, offering a novel strategy for controlling diastereomeric outcomes. nih.gov

Conformational Analysis of this compound Systems

The conformation of this compound systems is a subject of significant scientific interest due to the profound influence of the fluorine substituent on the molecule's three-dimensional structure. The chemical and biological properties of these compounds are intrinsically linked to their stereochemistry. beilstein-journals.org The introduction of fluorine can dramatically alter polarity, viscosity, and both intra- and intermolecular interactions by leveraging the unique characteristics of the carbon-fluorine (C-F) bond. beilstein-journals.org

Role of Carbon-Fluorine Bond Orientation on Molecular Conformation

The orientation of the C-F bond is a critical determinant of the molecular conformation in fluorocyclopropanes. Fluorine, being the most electronegative element, creates a highly polarized C-F bond (Cδ+—Fδ−), which is both short and strong. wikipedia.orgnih.gov This polarity is a dominant factor in dictating the preferred spatial arrangement of atoms.

The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, yet its electronic contribution to conformation is substantial. nih.govnih.gov In substituted fluorocyclopropanes, the electronic effects of the fluorine atom can influence the conformation of adjacent substituents. For example, in this compound-containing proline analogues, the fluorine atom has a significant impact on the ring pucker of the proline and the trans/cis ratio of the peptide bond. acs.org Studies on fluorinated pyrrolidines, which share features with fused cyclopropane systems, show that protonation leads to a highly favored conformation where the fluorine and nitrogen atoms are cis to each other. beilstein-journals.org

Computational and spectroscopic analyses, such as Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial tools for elucidating these conformational preferences. acs.orgbohrium.com In studies of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, DFT calculations showed that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily located on the carbonyl group positioned trans to the fluorine atom, which dictates the regioselectivity of nucleophilic attack. nih.gov This "trans-fluorine effect" highlights how the C-F bond orientation directly influences chemical reactivity by modulating the electronic landscape of the molecule. nih.gov NMR data for various fluorocyclopropanes further confirm that the relative orientation of substituent groups strongly influences the chemical shifts of the ring carbons, providing direct evidence of conformational control. nih.gov

Intra- and Intermolecular Interactions (e.g., Electrostatic, Hyperconjugative)

The conformational preferences observed in this compound systems are governed by a delicate balance of intra- and intermolecular interactions. These forces are primarily electrostatic and hyperconjugative in nature.

Intramolecular Interactions:

Electrostatic Interactions: The primary electrostatic force within a this compound molecule is the dipole-dipole interaction involving the highly polarized C-F bond. nih.gov The fluorine atom carries a partial negative charge, while the carbon it is bonded to bears a partial positive charge. wikipedia.org These partial charges can interact with other polar groups within the same molecule, leading to specific, stabilized conformations. nih.gov

Hyperconjugative Interactions: Hyperconjugation plays a key role in stabilizing certain conformations. This involves the donation of electron density from a filled bonding orbital (σ) or a non-bonding orbital (n) to an adjacent empty antibonding orbital (σ). In fluorinated systems, interactions such as n → σCF (where 'n' is a lone pair from an adjacent atom like oxygen) or σ → σCF are particularly significant. nih.gov For instance, in 1,1-difluorocyclopropanes, the stabilization of intermediate diradicals during thermal rearrangements is attributed to the conjugation of radical centers with the σ-orbital of the C-F bond. beilstein-journals.orgd-nb.info This effect can be represented by a resonance structure involving a 2-fluoroallyl cation and a fluoride (B91410) anion, which helps to lower the energy of the transition state. beilstein-journals.orgd-nb.info

Intermolecular Interactions: These are forces that act between separate molecules. libretexts.org

Dipole-Dipole Forces: The significant molecular dipole moment created by the C-F bond allows this compound molecules to align with each other, with the positive end of one molecule attracting the negative end of another. khanacademy.org

Hydrogen Bonding: While fluorine is a very weak hydrogen bond acceptor, in molecules containing both a this compound moiety and a hydrogen bond donor (like an -OH or -NH group), hydrogen bonding can be a dominant intermolecular force dictating crystal packing and bulk properties. unt.edu

The table below summarizes the key interactions influencing this compound conformation.

| Interaction Type | Nature | Consequence in Fluorocyclopropanes |

| Intramolecular | ||

| Dipole-Dipole | Electrostatic attraction/repulsion between polar bonds within a molecule. nih.gov | Governs the relative orientation of the C-F bond and other polar substituents, influencing ring pucker. acs.org |

| Hyperconjugation | Electron delocalization from a filled orbital to an empty antibonding orbital (e.g., n → σ*CF). nih.gov | Stabilizes specific rotamers and conformations; can weaken C-C bonds opposite the fluorine atom. nih.govd-nb.info |

| Intermolecular | ||

| Dipole-Dipole | Electrostatic attraction between permanent dipoles of adjacent molecules. khanacademy.org | Influences boiling point, melting point, and solubility. |

| Hydrogen Bonding | Attraction between a hydrogen atom bonded to an electronegative atom (O, N) and a lone pair on another electronegative atom. unt.edu | Can significantly impact crystal structure and physical properties when suitable functional groups are present. nih.gov |

Dynamics of sp3-Hybridized Carbon Stereocenters within Fluorocyclopropanes

Stereogenic sp3-hybridized carbon centers are typically considered configurationally stable, requiring chemical reactions to undergo inversion. nih.gov However, research into strained molecular systems has revealed that sp3-carbon centers can exhibit dynamic behavior, undergoing configurational changes without the breaking and reforming of bonds via intermolecular reactions. nih.gov

While simple fluorocyclopropanes possess configurationally stable stereocenters under normal conditions, the principles of dynamic stereochemistry could apply to more complex, strained this compound-containing systems. This phenomenon, known as internal enantiomerization, can occur in fluxional carbon cages through strain-assisted processes like Cope rearrangements. nih.gov In such a dynamic system, the sp3-carbon stereocenter can invert its configuration, and this process can be influenced or even controlled by neighboring, fixed stereocenters or by external reagents. nih.gov

For fluorocyclopropanes, particularly gem-difluorocyclopropanes, thermal stereomutation can occur, initiated by the homolytic breaking of a C-C bond to form a diradical intermediate. d-nb.info The substitution with fluorine significantly weakens the C-C bond opposite to it, facilitating this process. d-nb.info Computational studies on 1,1-difluorocyclopropanes indicate that the stereomutation proceeds via a 2,2-difluorotrimethylene diradical intermediate, which is stabilized by hyperconjugation. beilstein-journals.orgd-nb.info This process represents a form of dynamic behavior where the stereochemical integrity of the carbon centers is temporarily erased and then re-established, potentially leading to isomerization. d-nb.info This dynamic potential is a crucial consideration in the design and application of complex fluorinated molecules.

Optical Resolution Techniques for Enantioenriched this compound Isomers

The synthesis of fluorocyclopropanes often results in a racemic mixture, which contains equal amounts of two non-superimposable mirror-image isomers (enantiomers). mdpi.com Since different enantiomers can have vastly different biological activities, their separation, or optical resolution, is a critical step in medicinal chemistry and materials science. mdpi.com Several techniques are employed to obtain enantioenriched this compound isomers.

The most effective and widely used methods for chiral resolution are chromatographic. mdpi.com Specifically, preparative supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) has proven highly effective for resolving this compound derivatives. bohrium.comnih.gov In one study, the racemic mixture of a this compound-containing proline analogue was successfully resolved on a large scale using this technique. bohrium.comnih.gov High-Performance Liquid Chromatography (HPLC) with CSPs is another powerful tool for separating chiral compounds. registech.com

Other classical resolution methods could also be applied, although they are less commonly reported for this specific class of compounds.

Diastereomeric Salt Formation: This method involves reacting the racemic this compound (if it contains an acidic or basic functional group) with a single enantiomer of a chiral resolving agent. mdpi.com This reaction forms a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by conventional methods like crystallization. mdpi.compsu.edu

Kinetic Resolution: This technique uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of the racemic mixture. psu.edu This allows for the separation of the unreacted, enantioenriched starting material from the product.

The table below outlines common optical resolution techniques applicable to this compound isomers.

| Technique | Principle | Applicability to Fluorocyclopropanes |

| Chiral Chromatography (SFC/HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. registech.com | Demonstrated to be highly effective for resolving this compound-containing proline analogues. bohrium.comnih.gov |

| Diastereomeric Salt Formation | Conversion of a racemic mixture into diastereomers with different physical properties via reaction with a chiral resolving agent. mdpi.com | Potentially applicable if the this compound contains a suitable acidic or basic functional group. |

| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent. psu.edu | Applicable for selectively transforming one enantiomer, leaving the other unreacted. |

The development of efficient enantioselective synthesis methods, such as those using zinc carbenoids with chiral dioxaborolane ligands, aims to produce single enantiomers directly, bypassing the need for resolution. scholaris.caacs.org However, optical resolution remains an indispensable tool for obtaining enantiopure this compound building blocks from racemic preparations. nih.gov

Computational and Theoretical Investigations of Fluorocyclopropane

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of theoretical studies on fluorocyclopropane, offering a balance of computational cost and accuracy for investigating molecular properties and reaction pathways.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT has been extensively applied to unravel the mechanisms of reactions involving this compound systems. These calculations help in identifying intermediates and characterizing transition state structures, providing a detailed understanding of how these reactions proceed. For instance, DFT calculations have been utilized to study the transition state energies of reaction mechanisms, including those that contribute to the decomposition of this compound derivatives.

Studies on the hydroboration of substituted cyclopropanes, including 1-fluorocyclopropane, using DFT methods have identified different types of transition states, described as "loose" and "tight" structures, depending on the approach of the borane (B79455) moiety to the cyclopropane (B1198618) ring. Intrinsic Reaction Coordinate (IRC) calculations are often performed in conjunction with transition state optimization to confirm that the identified transition states connect the desired reactants and products on the potential energy surface.

DFT has also been instrumental in understanding the mechanisms of cyclopropanation reactions that form fluorinated cyclopropanes. This includes studies on asymmetric Simmons-Smith cyclopropanation using chiral ligands, where DFT calculations helped elucidate the detailed mechanism and the factors governing stereoselectivity, such as torsional strain, allylic strain, and ring strain in the transition states. Furthermore, the mechanism of catalytic enantioselective cyclopropanation of α-fluoroacrylates with diazo compounds has been investigated using DFT, providing insights into the reactivity and selectivity observed in these transformations.

Analysis of Fluorinated Carbenoid Structures and Electronic Properties

Fluorinated carbenoids are key intermediates in the synthesis of fluorocyclopropanes. Computational studies have shed light on their structures and electronic properties, which dictate their reactivity. The presence of a fluorine atom directly attached to a carbene center is known to stabilize the singlet state relative to the triplet state. This stabilization is attributed to the π-donating ability of fluorine's lone pairs into the empty p orbital of the carbene carbon.

Fluorine substitution on the carbon atom adjacent to the carbene center can also influence stability, often providing kinetic stabilization by hindering undesirable 1,2-rearrangement pathways. While specific studies on this compound-derived carbenoids were not detailed in the search results, related work on fluorinated N-heterocyclic carbenes (NHCs) demonstrates the significant impact of fluorine substituents on electronic properties, particularly their π-accepting abilities. The generation of difluorocarbenes in situ using reagents like TMSCF₃/NaI is a common strategy in the synthesis of difluorocyclopropanes, highlighting the importance of understanding these reactive species.

Prediction of Reactivity, Regioselectivity, and Stereochemical Outcomes

DFT calculations are powerful tools for predicting the outcomes of reactions involving this compound derivatives. By analyzing transition state energies and molecular properties, computational studies can anticipate reactivity, regioselectivity (which site is reacted), and stereochemical outcomes (the 3D arrangement of atoms in the product).

For example, DFT calculations were employed to predict the stereochemical outcome in the synthesis of fluorocyclopropyl analogs of Cabozantinib. These studies investigated the trans-fluorine effect within the cyclopropane system, demonstrating how the fluorine substituent influences the reaction pathway and the resulting stereochemistry. In this work, HOMO/LUMO analysis of a this compound derivative was used to anticipate the stereochemical outcome of a hydrolysis reaction, predicting that an ester group trans to the fluorine would be more readily hydrolyzed due to the localization of LUMO orbitals.

Computational studies, particularly using DFT, can predict reactive sites within a molecule. Regioselectivity in cyclopropanation reactions, influenced by steric and electronic factors, can be rationalized and predicted through theoretical calculations. The application of DFT in studying 1,3-dipolar cycloaddition reactions further underscores its importance in predicting mechanistic and stereochemical outcomes.

Conformational Landscape Exploration and Energetics

Understanding the preferred three-dimensional arrangement of atoms (conformation) and the relative energies of different conformers is crucial for predicting molecular properties and reactivity. Computational methods, including DFT, are widely used for exploring the conformational landscape of molecules like this compound derivatives.

Quantum Chemical Calculations of Electronic Effects and Bond Strain

Beyond DFT, other quantum chemical methods are employed to delve deeper into the electronic effects and bond strain present in this compound. The cyclopropane ring itself is inherently strained due to its small bond angles, and the introduction of fluorine further perturbs the electronic distribution and strain.

Quantum Theory of Atoms in Molecules (QTAIM) analysis, based on the electron density distribution calculated by quantum chemistry methods, can be used to evaluate bond critical points and clarify how fluorine influences electron density within the cyclopropane ring. Difluorocyclopropanes, for instance, are known to exhibit enhanced electron-withdrawing effects compared to their non-fluorinated counterparts.

Theoretical studies on substituted cyclopropyl (B3062369) anions have investigated the effect of various substituents, including fluorine, on the strain energies and stabilization energies of the cyclopropane ring. These studies indicated that a fluoro substituent can be strongly destabilizing for pyramidal cyclopropyl anions. Similarly, in methylenecyclopropane (B1220202) derivatives, geminal fluorine atoms have been calculated to thermodynamically destabilize the three-membered ring. Quantum chemical calculations provide the theoretical framework to understand these subtle electronic and strain effects.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species, is a valuable tool for predicting chemical reactivity.